![molecular formula C22H32Cl3N5O2 B12711020 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride CAS No. 110629-30-6](/img/structure/B12711020.png)
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is a complex organic compound with a unique structure that includes a nitro group, a piperazine ring, and a phenylprop-2-enyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves multiple steps. One common approach is the nitration of 2,6-dimethylpyridine to introduce the nitro group, followed by the formation of the piperazine ring through a series of substitution reactions. The phenylprop-2-enyl group is then added via a Friedel-Crafts acylation followed by a Clemmensen reduction .
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitration and substitution reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions to form different amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophilic reagents for substitution reactions. Typical conditions involve moderate temperatures and pressures to ensure the stability of the compound.
Major Products
The major products formed from these reactions include various amine derivatives and substituted piperazine compounds, which can be further utilized in different applications.
Applications De Recherche Scientifique
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the piperazine ring can interact with various receptors and enzymes, modulating their activity. The phenylprop-2-enyl group may enhance the compound’s binding affinity to certain targets, contributing to its overall biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-dimethyl-3-nitropyridin-4-ol: Shares the nitro and dimethyl groups but lacks the piperazine and phenylprop-2-enyl groups.
1,3-dimethyl-2-nitrobenzene: Similar nitro and dimethyl groups but different ring structure.
Uniqueness
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride is unique due to its combination of a nitro group, a piperazine ring, and a phenylprop-2-enyl group, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not observed in simpler compounds.
Propriétés
Numéro CAS |
110629-30-6 |
|---|---|
Formule moléculaire |
C22H32Cl3N5O2 |
Poids moléculaire |
504.9 g/mol |
Nom IUPAC |
2,6-dimethyl-3-nitro-N-[2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]ethyl]pyridin-4-amine;trihydrochloride |
InChI |
InChI=1S/C22H29N5O2.3ClH/c1-18-17-21(22(27(28)29)19(2)24-18)23-10-12-26-15-13-25(14-16-26)11-6-9-20-7-4-3-5-8-20;;;/h3-9,17H,10-16H2,1-2H3,(H,23,24);3*1H/b9-6+;;; |
Clé InChI |
KEVLNHYDUKRUGQ-HCRDSFAKSA-N |
SMILES isomérique |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)C/C=C/C3=CC=CC=C3.Cl.Cl.Cl |
SMILES canonique |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCN(CC2)CC=CC3=CC=CC=C3.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![disodium;2-hydroxy-2-[hydroxy(oxido)phosphoryl]acetate](/img/structure/B12710952.png)

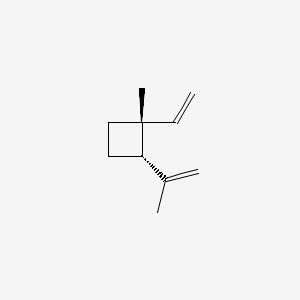
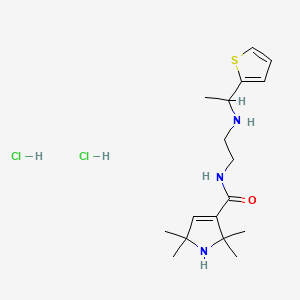


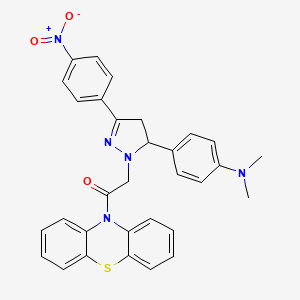
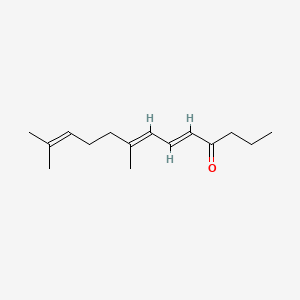
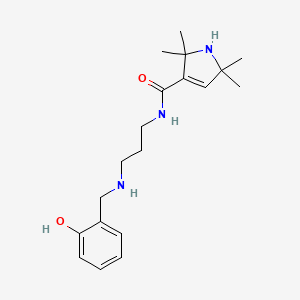
![Octahydrodimethyl-2,5-methano-2H-indeno[1,2-B]oxirene](/img/structure/B12711004.png)




